molecular formula C5H5F3N2 B2586650 4-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1211529-61-1

4-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2586650
M. Wt: 150.104
InChI Key: PITODTLPDGPWRY-UHFFFAOYSA-N
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Description

“4-(2,2,2-trifluoroethyl)-1H-pyrazole” is likely a fluorinated organic compound . Fluorinated compounds have unique properties that have led to their increasing use in various fields, including new drug development .


Synthesis Analysis

While specific synthesis methods for “4-(2,2,2-trifluoroethyl)-1H-pyrazole” were not found, similar compounds like 2,2,2-Trifluoroethyl methacrylate (TFEMA) can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine .


Chemical Reactions Analysis

Fluorinated compounds like “4-(2,2,2-trifluoroethyl)-1H-pyrazole” are often involved in various organic synthesis reactions . For example, N-2,2,2-trifluoroethylisatin ketimines have been used as fluorine-containing synthons in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2,2-trifluoroethyl)-1H-pyrazole” would depend on its specific molecular structure. For example, 2,2,2-Trifluoroethanol has a boiling point of 74.0 °C and is miscible with water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Studies : 4-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives have been synthesized and characterized, with a focus on understanding their molecular structure using techniques such as FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to corroborate the experimental findings and provide detailed insights into the molecular structure of these compounds (Liao et al., 2022).

Reactivity and Stability

  • Diels–Alder Reactivity and Stability : Studies on the reactivity of 4-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, particularly in the context of Diels–Alder reactions, have revealed interesting findings about their stability and reactivity. These studies contribute to our understanding of the chemical behavior of these compounds in the presence of biological nucleophiles and in various chemical environments (Abularrage et al., 2020).

Synthesis Methods

  • Innovative Synthesis Approaches : Research has been conducted on copper-mediated synthesis methods for 4-(2,2,2-trifluoroethyl)-1H-pyrazole, showcasing the efficiency and versatility of these methods in producing 4-CF3 N-H pyrazole cores. These studies emphasize the importance of mild and convenient reaction conditions for the synthesis of these compounds (Wang et al., 2017).

Chemical and Physical Properties

  • Exploration of Chemical and Physical Properties : Significant work has been done to understand the unique chemical and physical properties of highly fluorinated pyrazoles, including 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This research involves the synthesis of various derivatives and evaluation of their properties, which is critical for potential applications in materials science and other fields (Maspero et al., 2012).

Biological Activities

  • Investigation of Biological Activities : Research has delved into the potential biological activities of pyrazole derivatives, including those related to antifungal, antibacterial, and antioxidant properties. This line of research is important for the development of new pharmaceuticals and agrochemicals (Bhat et al., 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Applications in OLEDs : Studies on Pt(II) complexes with pyrazole chelates, including those derived from 4-(2,2,2-trifluoroethyl)-1H-pyrazole, have demonstrated their potential for use in mechanoluminescent and efficient white OLEDs. This research is crucial for the development of advanced materials for electronic and optoelectronic applications (Huang et al., 2013).

Safety And Hazards

The safety and hazards of “4-(2,2,2-trifluoroethyl)-1H-pyrazole” would depend on its specific properties. For example, 2,2,2-Trifluoroethyl p-toluenesulfonate is classified as a skin irritant, eye irritant, and respiratory irritant .

Future Directions

The future directions of “4-(2,2,2-trifluoroethyl)-1H-pyrazole” research would likely involve further exploration of its potential applications. For example, the special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .

properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITODTLPDGPWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS RN

1211529-61-1
Record name 4-(2,2,2-trifluoroethyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
BR Ambler, L Zhu, RA Altman - The Journal of organic chemistry, 2015 - ACS Publications
Trifluoroethylarenes are found in a variety of biologically active molecules, and strategies for accessing this substructure are important for developing therapeutic candidates and …
Number of citations: 24 pubs.acs.org

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